molecular formula C24H23N3 B5875623 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline

4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline

Cat. No. B5875623
M. Wt: 353.5 g/mol
InChI Key: XLKNYJHOWPSASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, also known as MNQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has been shown to affect various biochemical and physiological processes, including cell cycle progression, DNA damage repair, and oxidative stress. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to induce the expression of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has several advantages for lab experiments, including its ease of synthesis and low cost. However, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its potential in other fields, such as materials science and catalysis.
In conclusion, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis and low cost make it an attractive compound for lab experiments, and its potential as a therapeutic agent warrants further investigation.

Synthesis Methods

4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination reaction. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of 2-naphthylamine and 4-methylpiperazine in the presence of an acid catalyst.

Scientific Research Applications

4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and photodynamic therapy. Studies have shown that 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been investigated as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that produces reactive oxygen species, leading to cell death.

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-naphthalen-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3/c1-26-12-14-27(15-13-26)24-17-23(25-22-9-5-4-8-21(22)24)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKNYJHOWPSASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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